molecular formula C21H26Cl3N3O3 B12711719 4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride CAS No. 112886-54-1

4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride

Cat. No.: B12711719
CAS No.: 112886-54-1
M. Wt: 474.8 g/mol
InChI Key: XREGZKMOIHQHMK-UHFFFAOYSA-N
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Description

4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride is a complex organic compound that belongs to the class of benzamides It is characterized by the presence of an amino group, a chloro group, and a morpholine ring attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide typically involves the formal condensation of the carboxy group of 4-amino-5-chloro-2-ethoxybenzoic acid with the amino group of 1-[[4-(2-chlorophenyl)methyl]morpholin-2-yl]methanamine . The reaction conditions often require the use of solvents such as dichloromethane (DCM) and catalysts like lutidine and 2-(1H-benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU) .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques such as recrystallization and chromatography is also common to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide include:

Uniqueness

The uniqueness of 4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide lies in its specific chemical structure, which imparts distinct chemical and biological properties

Properties

CAS No.

112886-54-1

Molecular Formula

C21H26Cl3N3O3

Molecular Weight

474.8 g/mol

IUPAC Name

4-amino-5-chloro-N-[[4-[(2-chlorophenyl)methyl]morpholin-2-yl]methyl]-2-ethoxybenzamide;hydrochloride

InChI

InChI=1S/C21H25Cl2N3O3.ClH/c1-2-28-20-10-19(24)18(23)9-16(20)21(27)25-11-15-13-26(7-8-29-15)12-14-5-3-4-6-17(14)22;/h3-6,9-10,15H,2,7-8,11-13,24H2,1H3,(H,25,27);1H

InChI Key

XREGZKMOIHQHMK-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C(=O)NCC2CN(CCO2)CC3=CC=CC=C3Cl)Cl)N.Cl

Origin of Product

United States

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